(6-Ethylpyridin-3-yl)boronic acid

概要

説明

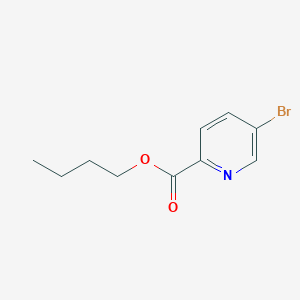

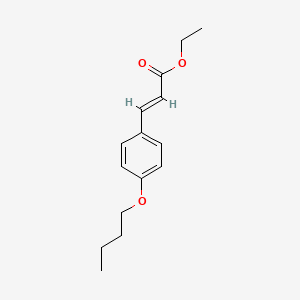

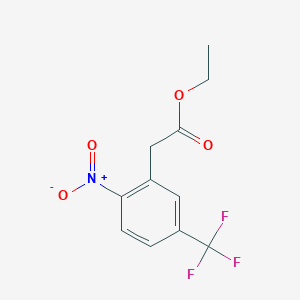

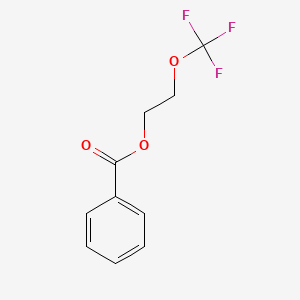

(6-Ethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the third position of the pyridine ring, and an ethyl group is attached to the sixth position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

作用機序

Target of Action

The primary target of (6-Ethylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

For instance, boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of complex organic molecules . .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and pH, can affect the efficacy of the reaction . Additionally, the stability of the compound can be influenced by factors such as light, heat, and moisture .

生化学分析

Biochemical Properties

(6-Ethylpyridin-3-yl)boronic acid is known to participate in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transmetalation of aryl- and alkenylboronic acids with Pd (II) complexes . The compound can also interact with biological molecules possessing polyhydroxy motifs .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with 1,2- and 1,3-diols . This property allows it to interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and can be used in various chemical transformations .

Metabolic Pathways

Boronic acids are known to participate in various chemical reactions, including the Suzuki–Miyaura cross-coupling reaction .

Transport and Distribution

Boronic acids are known to interact with a variety of biomolecules, which could potentially influence their localization and accumulation .

Subcellular Localization

Boronic acids are known to interact with a variety of biomolecules, potentially influencing their activity and function .

準備方法

The synthesis of (6-Ethylpyridin-3-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange to introduce the boronic acid group at the desired position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the pyridine ring.

[4+2] Cycloadditions: This approach involves cycloaddition reactions to introduce the boronic acid group.

化学反応の分析

(6-Ethylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

(6-Ethylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

類似化合物との比較

(6-Ethylpyridin-3-yl)boronic acid can be compared with other pyridinylboronic acids, such as:

- (2-Pyridinyl)boronic acid

- (3-Pyridinyl)boronic acid

- (4-Pyridinyl)boronic acid

The uniqueness of this compound lies in the specific positioning of the ethyl group and the boronic acid group on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo .

特性

IUPAC Name |

(6-ethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-2-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXSVMTZVQACFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737954 | |

| Record name | (6-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-69-2 | |

| Record name | (6-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B6333646.png)

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)